N-(4-amino-benzothiazol-2-yl)-acetamide
Description
N-(4-Amino-benzothiazol-2-yl)-acetamide is a benzothiazole derivative characterized by a 4-amino substitution on the benzothiazole core linked to an acetamide group. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring diverse pharmacological properties, including anticancer, antibacterial, antifungal, and enzyme inhibitory activities . This compound’s structural simplicity and functional group versatility make it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(4-amino-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9N3OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,10H2,1H3,(H,11,12,13) |
InChI Key |
OSFBGMHAYWQXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including N-(4-amino-benzothiazol-2-yl)-acetamide, have demonstrated significant potential as anticancer agents. Research indicates that these compounds can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of metalloenzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and metastasis. Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- Case Studies : For instance, a derivative of benzothiazole exhibited an IC50 value of 4.0 µM against HepG2 cells, indicating potent antiproliferative effects. Another study highlighted the effectiveness of benzothiazole derivatives against colorectal carcinoma cell lines, where some compounds showed even greater efficacy than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial and Antifungal Properties : this compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity comparable to standard antibiotics like levofloxacin. Additionally, it has demonstrated antifungal activity against Candida albicans and antimycobacterial effects against Mycobacterium tuberculosis .
- Data Summary : In vitro studies reported minimum inhibitory concentrations (MIC) for several synthesized derivatives in the range of 1.27 µM to 2.60 µM against tested microbial strains, showcasing their potential as effective antimicrobial agents .
Neuroprotective Effects
Recent research has explored the neuroprotective potential of benzothiazole derivatives:
- Inhibition of Enzymes Related to Neurodegeneration : Compounds derived from this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. Some derivatives exhibited IC50 values as low as 2.7 µM for acetylcholinesterase inhibition, suggesting their potential therapeutic applications in treating cognitive decline .
- Behavioral Studies : Animal models subjected to forced swim tests indicated that certain benzothiazole derivatives significantly reduced immobility time, supporting their antidepressant-like effects alongside neuroprotective properties .
Data Tables
Chemical Reactions Analysis
Substitution Reactions
The benzothiazole core and amino group participate in electrophilic and nucleophilic substitution reactions.
Key Reaction Pathways:
Research Findings :
-
The amino group at position 4 undergoes regioselective nitration to yield 5-nitro derivatives under mild acidic conditions .
-
Alkylation reactions preferentially target the exocyclic amino group over the acetamide nitrogen due to steric and electronic factors .
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form heterocyclic systems.
Example Reactions:
Key Data :
-
Knoevenagel condensation with aromatic aldehydes produces α,β-unsaturated ketones, which are intermediates for antitubular agents .
-
Cyclization with chloroacetyl chloride yields 2-chloroacetamide derivatives (e.g., 11 in ), critical for further functionalization.
Oxidation and Reduction
Redox reactions modify the benzothiazole ring and substituents.
Experimental Results:
Notable Outcomes :
-
Oxidation of the thiazole sulfur generates sulfoxides without ring degradation .
-
Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups while preserving the acetamide functionality .
Acid-Base Behavior and Protonation
The compound exhibits pH-dependent tautomerism and protonation:
pKa Values (UV Spectroscopic Data ):
| Protonation Site | pKa₁ | pKa₂ |
|---|---|---|
| Imidazole-like nitrogen (N1) | 5.91–8.34 | - |
| Benzothiazole nitrogen (N3) | - | 3.02–4.72 |
Mechanistic Insight :
-
First protonation occurs at the imidazole-like nitrogen (N1), while the second targets the benzothiazole nitrogen (N3) .
-
Electron-withdrawing substituents lower pKa values by 0.5–1.2 units .
Biological Activity Correlations
Specific reactions enhance pharmacological properties:
Structure-Activity Notes :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitutions on the Benzothiazole Core
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (): Replacing the 4-amino group with a chloro substituent and adding a 3-methylphenylacetamide side chain alters intermolecular interactions. The dihedral angle (79.3°) between the benzothiazole and benzene rings affects crystal packing and solubility. This compound exhibits antibacterial and antifungal properties, common among benzothiazoles .
- N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (): The methoxy group at position 4 increases lipophilicity compared to the amino group.
Acetamide Linker Variations
- Triazole- or Imidazole-Linked Acetamides ():
Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide introduce heterocyclic moieties (e.g., triazole, imidazole) via the acetamide linker. These groups enhance hydrogen-bonding capabilities, improving interactions with enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). For example, triazole derivatives show inhibitory activity against AChE/BChE, which is critical in neurodegenerative diseases . - Sulfonylhydrazine Derivatives ():
N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide incorporates a sulfonylhydrazine group, increasing molecular bulk and polarity. Such modifications are associated with enhanced antimicrobial activity but may reduce metabolic stability .
Enzyme Inhibition Profiles
- MAO and Cholinesterase Inhibitors (): Acetamide-type compounds, such as N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, demonstrate potent monoamine oxidase (MAO) inhibition (IC₅₀ = 0.028 µM for MAO-A). In contrast, N-(4-amino-benzothiazol-2-yl)-acetamide’s simpler structure may lack the extended π-system required for high MAO selectivity, but its amino group could favor interactions with cholinesterases .
- Polypharmacological Inhibitors (): (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibits dual MAO-B and BChE inhibition. The rigid dihydroisoquinoline moiety in this compound contrasts with the flexibility of this compound, suggesting divergent binding modes .
Antimicrobial Activity
- Gram-Positive and Antifungal Agents (): Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) show potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), while this compound’s primary amine may enhance solubility but reduce membrane permeability, limiting antimicrobial efficacy .
- Sulfonylpiperazine Derivatives (): The addition of sulfonylpiperazine groups broadens antimicrobial spectra but introduces synthetic complexity. This compound’s simpler structure offers easier synthesis but narrower activity .
Physicochemical and Pharmacokinetic Properties
- Crystal Packing and Solubility (): The amino group in this compound facilitates hydrogen bonding, improving aqueous solubility compared to methoxy- or chloro-substituted analogs. However, excessive polarity may limit bioavailability .
- Lipophilicity and CNS Penetration (): Fluorinated derivatives like N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide exhibit higher logP values due to halogen substituents, favoring CNS penetration. The amino group in the target compound may restrict this .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-amino-benzothiazol-2-yl)-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 4-amino-benzothiazol-2-amine and activated acetyl derivatives. A representative method involves reacting the amine with (3-methylphenyl)acetic acid in dichloromethane using triethylamine as a base and 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC·HCl) as a coupling agent at 273 K, followed by room-temperature stirring . Optimization includes:
- Temperature Control : Lower temperatures (e.g., 273 K) minimize side reactions during coupling.
- Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Trituration with ethanol yields high-purity crystals (91% yield) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry (e.g., dihedral angles between benzothiazole and aryl groups, typically ~79°) and hydrogen-bonding networks .
- NMR Spectroscopy : Confirms substitution patterns (e.g., acetamide CH at ~2.1 ppm) and amine proton environments .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. How should solubility and stability be managed during experimental handling?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Ethanol is ideal for crystallization .
- Stability : Store under inert conditions (N atmosphere) at 4°C to prevent oxidation of the amine group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Screening : Employ DPPH radical scavenging assays (IC calculation) and compare with standard antioxidants like ascorbic acid .
- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values and selectivity indices .
Q. What crystallographic strategies resolve hydrogen-bonding and π-π interactions in this compound derivatives?
- Methodological Answer :
- Hydrogen-Bond Analysis : Use SCXRD to identify O–H⋯N (2.8–3.0 Å) and N–H⋯O (2.7–3.1 Å) interactions. Refine H-atom positions via Fourier difference maps .
- π-π Stacking : Calculate centroid distances (3.6–4.0 Å) between benzothiazole and aryl rings using software like Mercury. Validate with Hirshfeld surface analysis .
Q. How should contradictions in biological activity data between studies be addressed?
- Methodological Answer :
- Structural Validation : Confirm compound purity via HPLC and SCXRD to rule out polymorphic variations .
- Assay Reproducibility : Cross-test in multiple cell lines (e.g., NIH/3T3 for normal cells) and replicate under standardized conditions (e.g., pH, serum concentration) .
- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the aryl ring) to isolate activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
